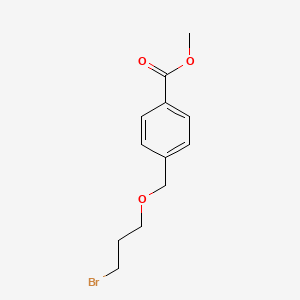![molecular formula C8H15NO B14038577 (S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B14038577.png)
(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL is a complex organic compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where a nitrogen atom is part of the ring system, making it an interesting subject for various chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic ring system followed by the introduction of the hydroxyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
(6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to various biological effects. For instance, it has been shown to interact with opioid receptors, contributing to its analgesic properties .
Comparación Con Compuestos Similares
Similar Compounds
(2S,6S)-6-ETHYL-TETRAHYDRO-2H-PYRAN-2-YL METHANOL: Another spirocyclic compound with similar structural features.
Fomepizole: A compound with a similar functional group but different pharmacological properties.
Uniqueness
(6S)-(5-METHYL-5-AZASPIRO[2.4]HEPTAN-6-YL)METHANOL is unique due to its specific spirocyclic structure and the presence of a nitrogen atom in the ring system. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
[(6S)-5-methyl-5-azaspiro[2.4]heptan-6-yl]methanol |
InChI |
InChI=1S/C8H15NO/c1-9-6-8(2-3-8)4-7(9)5-10/h7,10H,2-6H2,1H3/t7-/m0/s1 |
Clave InChI |
AEFGSFLYIOWDSY-ZETCQYMHSA-N |
SMILES isomérico |
CN1CC2(CC2)C[C@H]1CO |
SMILES canónico |
CN1CC2(CC2)CC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


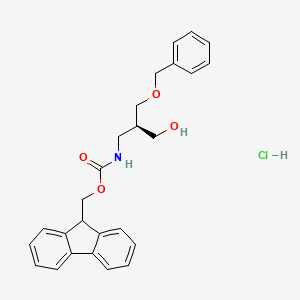

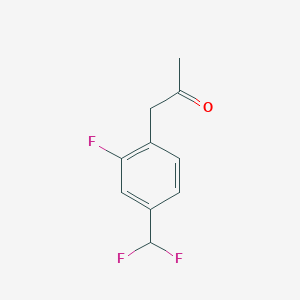
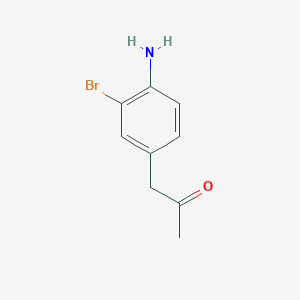


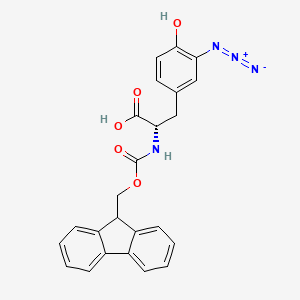
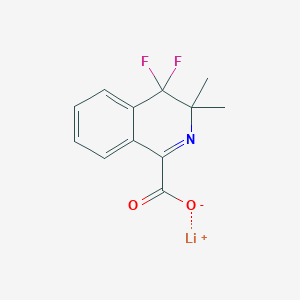
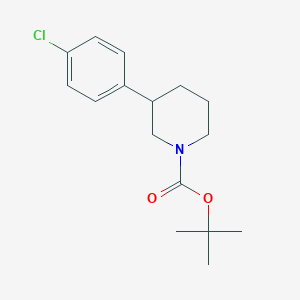

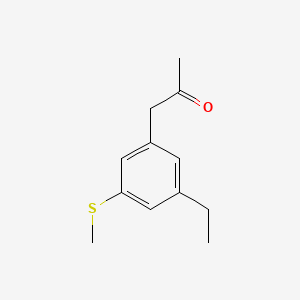
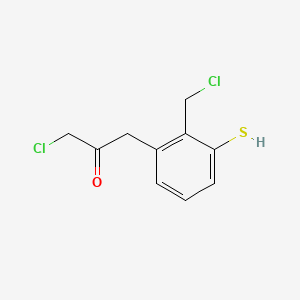
![5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B14038569.png)
